molecular formula C11H10F3NO B7977323 4-Isopropoxy-3-(trifluoromethyl)benzonitrile

4-Isopropoxy-3-(trifluoromethyl)benzonitrile

Cat. No. B7977323
M. Wt: 229.20 g/mol
InChI Key: RNCVVXUSWKAGEL-UHFFFAOYSA-N
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Patent
US09085581B2

Procedure details

To a solution of 4-fluoro-3-(trifluoromethyl)benzonitrile (154 g, 814 mmol) in THF (1.5 L) was added isopropanol (73.4 g, 1.22 mol). The reaction flask was purged with N2 and cooled in an ice bath (1.5° C. internal temperature). t-BuOK (1.0 M in THF, 847 mL, 847 mmol) was added slowly over 10 minutes via addition funnel (slight exotherm to 31° C. was observed) and let stir at that temperature for 30 min (temp decreased to 18° C. during this time). The ice bath was removed and allowed to stir at room temperature until starting material was consumed as observed by LC/MS (˜20 min). The resulting mixture was quenched with water (500 mL) and the layers were separated. The organic layer was concentrated and the aqueous layer was extracted with MTBE (1 L). The organics were combined and washed with H2O (750 mL) and brine (750 mL). Dried organics over MgSO4, filtered, and concentrated to give 4-isopropoxy-3-(trifluoromethyl)benzonitrile (183 g, 798 mmol, 98% yield) as a yellow solid. Exact mass calculated for C11H10F3N0: 229.1, found: LCMS m/z=230.2, [M+H+]; 1H NMR (400 MHz, CDCl3) δ ppm 1.41 (d, J=6.1 Hz, 6 H), 4.73 (sep, J=6.1 Hz, 1 H), 7.06 (d, J=8.7 Hz, 1 H), 7.75 (dd, J1=8.7, J2=2.1 Hz, 1 H), 7.85 (d, J=1.9 Hz, 1 H).
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
73.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
847 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11].[CH:14]([OH:17])([CH3:16])[CH3:15].CC([O-])(C)C.[K+]>C1COCC1>[CH:14]([O:17][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11])([CH3:16])[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
154 g
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1)C(F)(F)F
Name
Quantity
73.4 g
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
1.5 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
847 mL
Type
reactant
Smiles
CC(C)(C)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1.5 °C
Stirring
Type
CUSTOM
Details
let stir at that temperature for 30 min (temp
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was purged with N2
CUSTOM
Type
CUSTOM
Details
decreased to 18° C. during this time
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
to stir at room temperature
CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
as observed by LC/MS (˜20 min)
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The resulting mixture was quenched with water (500 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with MTBE (1 L)
WASH
Type
WASH
Details
washed with H2O (750 mL) and brine (750 mL)
FILTRATION
Type
FILTRATION
Details
Dried organics over MgSO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)OC1=C(C=C(C#N)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 798 mmol
AMOUNT: MASS 183 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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